Trisodium phosphate hexahydrate

Description

Properties

IUPAC Name |

trisodium;phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.6H2O/c;;;1-5(2,3)4;;;;;;/h;;;(H3,1,2,3,4);6*1H2/q3*+1;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFZWBABAJEKEO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

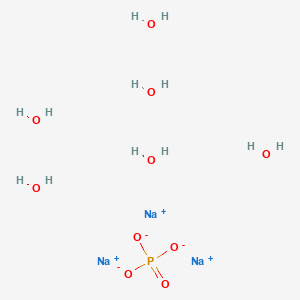

O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12Na3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430831 | |

| Record name | Sodium phosphate--water (3/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15819-50-8 | |

| Record name | Sodium phosphate--water (3/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium phosphate hexahydrate can be synthesized through the neutralization of phosphoric acid with sodium carbonate, producing disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to form trisodium phosphate, which is subsequently crystallized to obtain the hexahydrate form .

Industrial Production Methods:

-

Neutralization Process:

Step 1: Dissolve monosodium phosphate (NaH₂PO₄) in water.

Step 2: Add sodium hydroxide (NaOH) to the solution to achieve saturation.

Step 3: Filter and crystallize the solution to obtain this compound.

-

Melt Crystallization Method:

Chemical Reactions Analysis

Types of Reactions: Trisodium phosphate hexahydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form corresponding sodium salts and water.

Hydrolysis: In aqueous solutions, it hydrolyzes to form sodium hydroxide and phosphoric acid.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide.

Major Products Formed:

Neutralization with Hydrochloric Acid: Sodium chloride and phosphoric acid.

Hydrolysis: Sodium hydroxide and phosphoric acid.

Scientific Research Applications

Scientific Research Applications

Trisodium phosphate hexahydrate serves as a critical reagent in various scientific research applications:

- Buffering Agent : TSP is commonly used in biochemical assays to maintain pH levels, particularly in enzyme studies and microbial cultures. Its ability to stabilize pH makes it invaluable in laboratory settings where precise conditions are required.

- Analytical Chemistry : TSP is used in analytical methods such as spectrophotometry and chromatography. It acts as a stabilizing agent for samples and helps in the preparation of calibration standards.

- Biochemical Studies : The compound is employed in studies involving protein purification and enzyme activity assays, where maintaining optimal pH and ionic strength is essential.

Cleaning and Degreasing Agent

TSP is renowned for its powerful cleaning capabilities:

- Household Cleaning : TSP is a staple in heavy-duty cleaners used for removing grease, grime, and mildew from various surfaces, including walls and floors. It prepares surfaces for painting by ensuring they are free of contaminants .

- Industrial Cleaning : In industrial settings, TSP effectively cleans machinery and equipment, dissolving oils and tough residues. Its alkaline nature allows it to break down organic molecules efficiently .

| Application | Description |

|---|---|

| Household Cleaning | Removes stains from walls and prepares surfaces for painting. |

| Industrial Cleaning | Cleans machinery by dissolving oils and tough residues. |

Food Industry Applications

This compound is recognized as a food additive with several roles:

- Emulsifier : It helps maintain the texture of processed foods by preventing the separation of ingredients like oils and water. Commonly found in dairy products and processed meats .

- pH Regulator : TSP regulates acidity levels in food products, enhancing flavor and stability. It is used in baked goods to improve texture and shelf life .

- Nutritional Fortification : TSP serves as a phosphorus source in cereals, aiding in the flow during processing while enhancing nutritional content .

| Food Application | Role |

|---|---|

| Dairy Products | Emulsifier to maintain texture |

| Baked Goods | pH regulator and texture enhancer |

| Cereals | Nutritional fortification |

Water Treatment Applications

In water treatment processes, TSP plays a vital role:

- Water Softening : TSP precipitates calcium and magnesium ions responsible for water hardness, preventing scale formation in pipes and appliances .

- Boiler Maintenance : It conditions feed water to prevent scale buildup and corrosion inside boilers, maintaining efficiency .

| Water Treatment Use | Description |

|---|---|

| Water Softening | Precipitates hardness-causing ions |

| Boiler Maintenance | Prevents scale and corrosion |

Emerging Technologies

Research continues to explore new applications for trisodium phosphate:

- Nanotechnology : Investigations into TSP's role in synthesizing nanomaterials highlight its potential in advanced materials development.

- Specialized Coatings : TSP is being studied for its effectiveness in specialized coatings that require specific chemical properties .

Case Studies

-

Cleaning Efficacy Study :

A study conducted on the effectiveness of TSP as a cleaning agent demonstrated its superior ability to remove grease compared to traditional detergents. The study highlighted that surfaces treated with TSP had significantly lower residue levels post-cleaning. -

Food Safety Compliance :

Research on the use of TSP in food products emphasized the importance of regulatory compliance with FDA guidelines. The study found that when used within prescribed limits, TSP effectively enhanced food quality without posing health risks.

Mechanism of Action

The mechanism of action of trisodium phosphate hexahydrate involves its ability to produce an alkaline solution when dissolved in water. This alkalinity allows it to neutralize acids and act as a buffering agent. In biological systems, it helps maintain pH balance and supports various biochemical processes .

Comparison with Similar Compounds

Research Highlights

- Water Retention in Food : A composite of 50% STPP, 20% TSP, and 30% sodium hexametaphosphate reduces cooking loss in frozen surimi by 10.24% compared to phosphate-free controls .

- Biological Transport: TSP hexahydrate derivatives like foscarnet (trisodium phosphonoformate hexahydrate) utilize Na⁺-phosphate co-transport systems for intestinal absorption, highlighting hydration’s role in bioavailability .

Biological Activity

Trisodium phosphate hexahydrate (TSP) is an inorganic compound with the formula Na₃PO₄·6H₂O. It is a highly soluble salt used in various applications, including as a cleaning agent, food additive, and in industrial processes. This article delves into the biological activity of TSP, focusing on its interactions within biological systems, antimicrobial properties, and potential health implications.

TSP is characterized by its white crystalline form and high solubility in water, which results in an alkaline solution. The compound is produced through the neutralization of phosphoric acid with sodium carbonate followed by sodium hydroxide:

Biological Role of Constituent Ions

The primary ions released upon dissolution of TSP are sodium (Na⁺) and phosphate (PO₄³⁻). Both ions play critical roles in biological processes:

- Sodium Ions : Essential for maintaining fluid balance, nerve transmission, and muscle function. The kidneys regulate sodium levels to maintain homeostasis.

- Phosphate Ions : Vital for energy metabolism, cellular signaling, and bone integrity. Phosphate levels are tightly regulated through intestinal absorption and renal excretion.

Antimicrobial Activity

Research has demonstrated that TSP exhibits significant antimicrobial properties against various pathogenic bacteria. Notable findings include:

- Efficacy Against Pathogens : A study showed that TSP effectively reduced populations of Salmonella enterica and Listeria monocytogenes on poultry when applied at concentrations of 12% for 15 minutes, demonstrating a marked decrease in bacterial counts during refrigerated storage .

- Biofilm Disruption : In another study, a two-step approach involving TSP was evaluated for its effectiveness against biofilms formed by spoilage bacteria on meat surfaces. The results indicated that TSP could enhance the removal of bacteria from biofilms under certain conditions .

Case Studies

- Poultry Treatment : In a controlled study involving chicken legs inoculated with both pathogenic and spoilage bacteria, TSP treatment led to significant reductions in bacterial counts over time compared to untreated controls. The pH levels were also higher in treated samples, indicating TSP's role in altering the microbial environment .

- Cement Hydration Studies : TSP has been shown to affect the hydration process of cement by delaying hydration and altering the adsorption characteristics of superplasticizers used in concrete formulations. This interaction highlights TSP's role beyond biological systems into material science .

Safety and Toxicology

TSP is generally recognized as safe when used appropriately. The acute toxicity studies indicate that it has a high median lethal dose (LD50 > 2000 mg/kg), suggesting low toxicity levels . However, excessive intake may lead to metabolic alkalosis due to its alkaline nature, which can cause symptoms such as confusion and muscle spasms .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial Properties | Effective against gram-negative bacteria such as Salmonella and Listeria |

| Role in Metabolism | Essential for energy production via phosphate involvement in ATP synthesis |

| Biofilm Disruption | Enhances removal of bacteria from surfaces through biofilm plasmolysis |

| Safety Profile | Low acute toxicity; chronic effects not expected at normal exposure levels |

Q & A

Basic Research Questions

Q. How can the hydration state of trisodium phosphate hexahydrate be experimentally verified in synthesized samples?

- Methodological Answer : Use thermogravimetric analysis (TGA) to measure weight loss upon heating, correlating with the release of six water molecules (theoretical mass loss ≈ 28.4% for hexahydrate). X-ray diffraction (XRD) can confirm crystalline structure by matching peaks to reference patterns (e.g., JCPDS 00-029-1193 for Na₃PO₄·6H₂O) . Ensure controlled humidity during synthesis to avoid unintended phase transitions (e.g., to dodecahydrate or anhydrous forms) .

Q. What analytical methods are recommended for quantifying this compound in mixed phosphate systems?

- Methodological Answer : Employ acid-base titration with standardized HCl, using phenolphthalein and methyl orange indicators to distinguish between PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻ species. For higher sensitivity, use ion chromatography or inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify sodium and phosphate ions . Calibrate with certified reference materials to minimize interference from coexisting salts (e.g., Na₂HPO₄ or NaH₂PO₄) .

Q. How does this compound function as a buffering agent in biochemical assays?

- Methodological Answer : The compound dissociates into Na⁺ and PO₄³⁻ ions in solution, providing a high buffering capacity at alkaline pH (typically pH 11–12). In enzymatic assays (e.g., alkaline phosphatase), it maintains pH stability while avoiding metal ion interference due to its low chelation affinity compared to other phosphates . Pre-dissolve in degassed water to prevent CO₂ absorption, which can lower pH .

Advanced Research Questions

Q. What experimental approaches are used to study the hydration/dehydration kinetics of this compound?

- Methodological Answer : Combine dynamic vapor sorption (DVS) with in situ XRD to monitor water uptake/loss and structural changes under controlled humidity. For kinetic modeling, apply the Avrami-Erofeev equation to isothermal TGA data to determine activation energy and nucleation mechanisms . Note that Phase I (Na₃PO₄·0.5H₂O) hydrates faster than Phase II (anhydrous Na₃PO₄) due to differences in crystallinity .

Q. How can this compound be utilized in the synthesis of functional nanomaterials?

- Methodological Answer : In nanoparticle synthesis (e.g., Au/NiFe₂O₄), Na₃PO₄·6H₂O acts as a reducing agent and stabilizer. The phosphate ions coordinate metal precursors, controlling nucleation rates and preventing aggregation. Optimize the Na₃PO₄:metal precursor molar ratio (typically 1:2 to 1:5) to balance particle size and colloidal stability . Characterize products using TEM and XPS to confirm surface functionalization .

Q. What strategies resolve contradictions in reported solubility data for this compound in mixed solvents?

- Methodological Answer : Discrepancies often arise from hydration state variability or impurities. Use Karl Fischer titration to verify water content in solvents (e.g., ethanol-water mixtures). For reproducible solubility curves, employ a gravimetric method under inert atmosphere to prevent carbonation. Cross-validate with conductivity measurements to detect ion pairing effects .

Q. How does this compound interact with heavy metals in environmental remediation studies?

- Methodological Answer : PO₄³⁻ ions precipitate heavy metals (e.g., Pb²⁺, Cd²⁺) as insoluble phosphates (e.g., Pb₃(PO₄)₂). Design batch adsorption experiments at pH 8–10, using ICP-MS to quantify residual metal concentrations. Note that competing anions (e.g., Cl⁻ or SO₄²⁻) reduce efficiency by forming soluble complexes; pre-treat samples with ion-exchange resins if necessary .

Data Contradiction Analysis

Q. Why do some studies report conflicting crystallographic data for this compound?

- Resolution : Variations arise from differences in synthesis conditions (e.g., cooling rate or humidity). For example, rapid crystallization may produce metastable phases. Always report synthesis parameters (temperature, humidity, solvent purity) and use Rietveld refinement of XRD data to identify secondary phases (e.g., Na₂HPO₄·12H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.